
ピペロニリデンアセトン
説明
Synthesis Analysis
The synthesis of compounds related to piperonylidene acetone involves several key reactions, including N-acylation and conjugate addition, to form the desired structures. For example, Zheng (2010) described the synthesis of 2-Br-2-methyl-1-(N-methyl-1-piperazine)-1-acetone through N-acylation, highlighting the importance of reaction conditions in achieving high yields (Zheng, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to piperonylidene acetone is crucial for their biological and chemical properties. Studies utilizing techniques like NMR spectroscopy and computational methods provide insights into their geometric and electronic structures, aiding in the understanding of their reactivity and interactions with biological targets.
Chemical Reactions and Properties
Piperonylidene acetone and related compounds undergo various chemical reactions, including hydroxylation and cyclization, which are significant for their functional applications. For instance, Anders (1968) demonstrated the acetone-enhanced hydroxylation of aniline, indicating the role of solvent and reaction conditions in modifying chemical reactivity (Anders, 1968).
Physical Properties Analysis
The physical properties of piperonylidene acetone, such as solubility, melting point, and boiling point, are determined by its molecular structure and intermolecular forces. These properties are essential for understanding its behavior in different environments and for its practical applications in synthesis and product formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the functional groups and electronic structure of piperonylidene acetone. Studies like the one by Back et al. (2000) on the synthesis of piperidines and related compounds provide insight into the reactivity patterns and potential chemical transformations (Back et al., 2000).
科学的研究の応用
薬品
ピペロニリデンアセトン: は、薬理活性を示す化合物との構造的類似性から、医薬品分野で潜在的な用途を有しています。 経口投与後のその代謝物は、動物モデルにおける排泄パターンについて研究されています 。この化合物は、特に新規医薬品や治療法の開発における治療の可能性を探求できます。
農業
農業では、ピペロニリデンアセトンは、殺虫剤の製剤化や、害虫忌避特性を示すより複雑な化合物の前駆体として利用できます。 動物におけるその代謝と排泄に関する研究は、環境に優しい農業添加剤として開発できる可能性を示唆しています .
材料科学
この化合物の材料科学における可能性は、その化学構造にあり、それは新規ポリマーやコーティングの合成に役立ちます。 その誘導体は、さまざまな産業用途で使用される材料の特性を向上させるために使用できる可能性があります .
環境科学
ピペロニリデンアセトン: は、特に環境に優しい溶媒の開発や、環境修復に使用される化合物の合成における中間体として、環境科学で用途がある可能性があります .
食品産業
食品産業では、ピペロニリデンアセトンの香味特性を探求できます。 その関連化合物は食品添加物として使用されており、その心地よい香りのプロファイルは、食品製品の味を向上させる候補となります .
化粧品
化粧品業界は、香料の製剤化や、皮膚に有益な特性を持つ化合物を生成するための合成経路の一部として、ピペロニリデンアセトンの使用から恩恵を受ける可能性があります。 その代謝物は、化粧品製剤での使用に潜在的な可能性を示しています .
分析化学
分析化学では、ピペロニリデンアセトンは、複雑な混合物の定量および分析における標準または試薬として役立ちます。 その安定した構造と予測可能な反応性は、さまざまな分析技術での使用に適しています .
バイオテクノロジー
最後に、バイオテクノロジーでは、ピペロニリデンアセトンは、生物活性分子の合成や、医薬品製造における構成要素として使用される可能性があります。 さまざまな化学変換を受ける能力は、バイオテクノロジー用途で活用できます .
作用機序
Target of Action
Piperonylidene acetone, also known as Piperonalacetone, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is involved in the metabolism of certain food additives . More detailed studies are required to understand how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is involved in the metabolism of certain food additives
Pharmacokinetics
It has been observed that piperonylidene acetone and piperonyl acetone are extensively excreted as 4-(3,4-methylenedioxyphenyl)-butan-2-ol in male rabbits after oral doses of 100 mg/kg . This suggests that the compound is metabolized and excreted, but more research is needed to understand its bioavailability and other pharmacokinetic properties.
Result of Action
The compound is known to be involved in the metabolism of certain food additives
特性
IUPAC Name |
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYPXOFSURQTTJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3160-37-0 | |
| Record name | Piperonyl acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonalacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(3,4-methylenedioxyphenyl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYLIDENE ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T43BYJ64EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of piperonylidene acetone in rabbits?
A1: In rabbits, piperonylidene acetone is primarily metabolized to 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This specific metabolic pathway leads to the excretion of the majority (71.5%) of the administered dose in the urine within three days [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4R)-4-(aminomethyl)-N-[(2R)-1-oxo-4-phenyl-1-(quinolin-6-ylamino)butan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1232978.png)
![(1R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1232979.png)
![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)

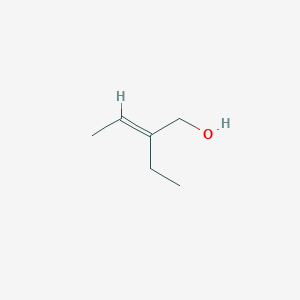

![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)
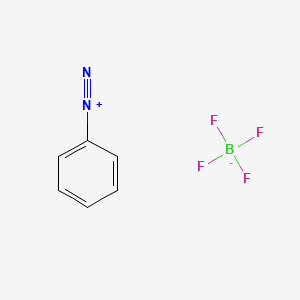

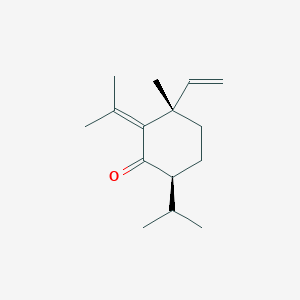

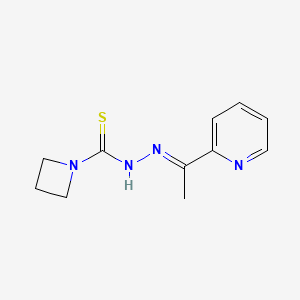
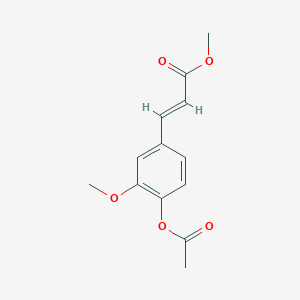
![7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233001.png)